![molecular formula C2O2 B12570073 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene CAS No. 175722-50-6](/img/structure/B12570073.png)
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is a unique and highly strained bicyclic compound. Its structure consists of a four-membered ring with two oxygen atoms and a double bond, making it an interesting subject for theoretical and practical studies in organic chemistry. The high strain energy within the molecule makes it reactive and a valuable building block for various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene typically involves the formation of the strained bicyclic ring system. One common method includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can undergo further reactions to introduce the oxygen atoms and form the desired compound.
Industrial Production Methods: Industrial production methods for such highly strained compounds are less common due to the complexity and potential hazards involved. advancements in synthetic techniques and the demand for novel compounds in pharmaceuticals and materials science may drive the development of scalable production methods.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form more stable products.
Reduction: Reduction reactions can open the strained ring system, leading to less strained and more stable compounds.
Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the molecule is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its high strain energy makes it a valuable intermediate in various synthetic pathways.
Medicine: Research into its use as a precursor for pharmaceuticals, particularly in the development of drugs with novel mechanisms of action.
Mecanismo De Acción
The mechanism by which 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene exerts its effects is primarily through its high strain energy. The release of this strain energy during chemical reactions drives the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: A structurally similar compound with a four-membered ring but without the oxygen atoms.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead instead of oxygen.
Uniqueness: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is unique due to the presence of oxygen atoms in its structure, which introduces additional strain and reactivity. This makes it a valuable compound for studying strain-release reactions and for use in synthetic applications where high reactivity is desired.
Propiedades
Número CAS |
175722-50-6 |
|---|---|
Fórmula molecular |
C2O2 |
Peso molecular |
56.02 g/mol |
Nombre IUPAC |
2,4-dioxabicyclo[1.1.0]but-1(3)-ene |
InChI |
InChI=1S/C2O2/c3-1-2(3)4-1 |
Clave InChI |
KOGZKTBHTGQYNX-UHFFFAOYSA-N |
SMILES canónico |
C12=C(O1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
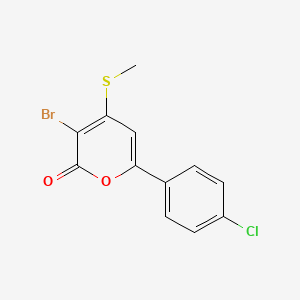
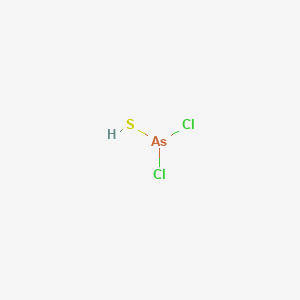
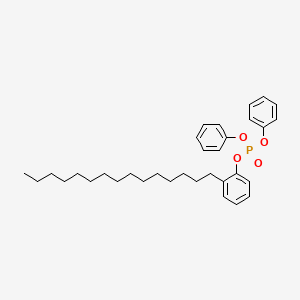
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
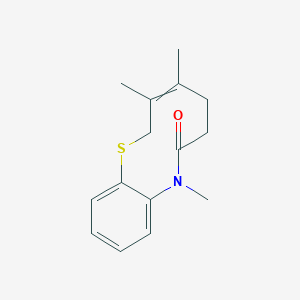
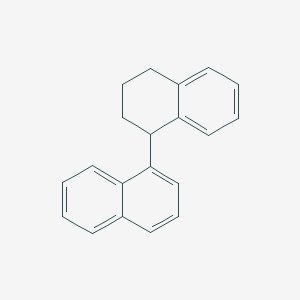


![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

